molecular formula C17H21N5O3 B2747209 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea CAS No. 1797657-70-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea

Cat. No.: B2747209
CAS No.: 1797657-70-5
M. Wt: 343.387
InChI Key: WFFGMIBLWWEABF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrimidinyl group: This step might involve a nucleophilic substitution reaction where the pyrimidinyl moiety is introduced.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or by using phosgene derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially affecting the compound’s stability.

    Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrimidin-4-yl)methyl)urea: Lacks the dimethylamino group, which might affect its solubility and reactivity.

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(methylamino)-6-methylpyrimidin-4-yl)methyl)urea: Has a methylamino group instead of a dimethylamino group, potentially altering its biological activity.

Uniqueness

The presence of the dimethylamino group and the specific arrangement of the pyrimidinyl and dioxinyl moieties make 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea unique. These structural features might confer specific properties such as enhanced binding affinity to biological targets or improved stability under certain conditions.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-8-13(20-16(19-11)22(2)3)10-18-17(23)21-12-4-5-14-15(9-12)25-7-6-24-14/h4-5,8-9H,6-7,10H2,1-3H3,(H2,18,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFGMIBLWWEABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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